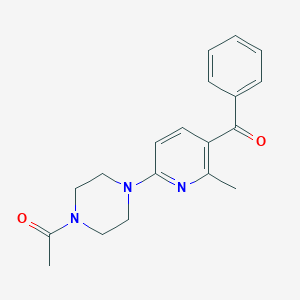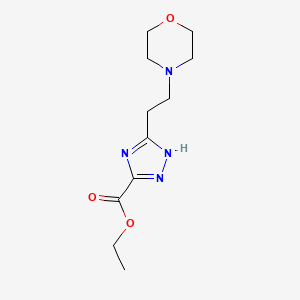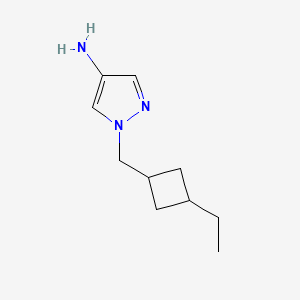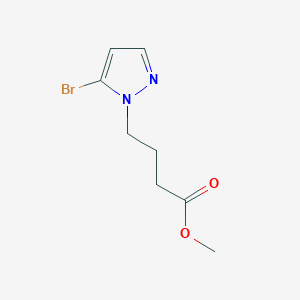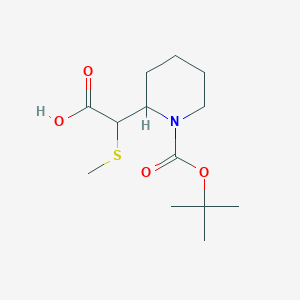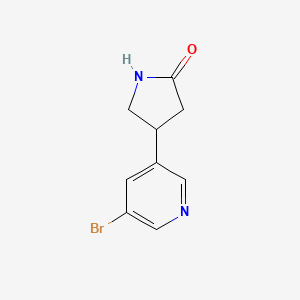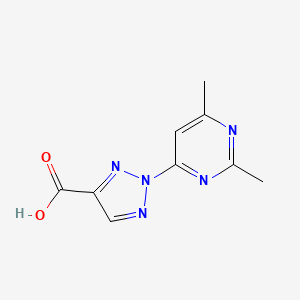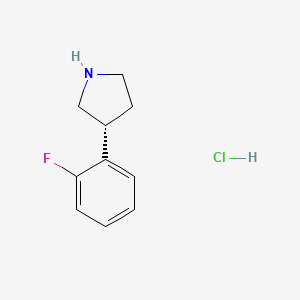
4-Chloro-8-cycloheptylpteridine-6,7(5H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-8-cycloheptylpteridine-6,7(5H,8H)-dione is a synthetic organic compound belonging to the pteridine family Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-cycloheptylpteridine-6,7(5H,8H)-dione typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the pteridine core: This can be achieved through the condensation of appropriate precursors, such as 2,4,5-triaminopyrimidine with a suitable diketone.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus oxychloride.
Cycloheptyl group addition: This step may involve the alkylation of the pteridine core with a cycloheptyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-8-cycloheptylpteridine-6,7(5H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in anhydrous conditions.
Major Products
Oxidation: Formation of pteridine-6,7-dione derivatives.
Reduction: Formation of reduced pteridine derivatives.
Substitution: Formation of amino or thiol-substituted pteridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
Mecanismo De Acción
The mechanism of action of 4-Chloro-8-cycloheptylpteridine-6,7(5H,8H)-dione would depend on its specific application. For example:
Biological activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Chemical reactivity: The compound’s reactivity can be attributed to the presence of reactive functional groups, such as the chloro and carbonyl groups.
Comparación Con Compuestos Similares
4-Chloro-8-cycloheptylpteridine-6,7(5H,8H)-dione can be compared with other pteridine derivatives, such as:
4-Chloropteridine: Lacks the cycloheptyl group, resulting in different chemical and biological properties.
8-Cycloheptylpteridine:
The uniqueness of this compound lies in the combination of the chloro and cycloheptyl groups, which may confer distinct chemical reactivity and biological activity compared to other pteridine derivatives.
Propiedades
Fórmula molecular |
C13H15ClN4O2 |
|---|---|
Peso molecular |
294.74 g/mol |
Nombre IUPAC |
4-chloro-8-cycloheptyl-5H-pteridine-6,7-dione |
InChI |
InChI=1S/C13H15ClN4O2/c14-10-9-11(16-7-15-10)18(13(20)12(19)17-9)8-5-3-1-2-4-6-8/h7-8H,1-6H2,(H,17,19) |
Clave InChI |
FRRMGZCIOWHUNN-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)N2C3=C(C(=NC=N3)Cl)NC(=O)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate](/img/structure/B15057251.png)


